4-Methoxy-2-(naphthalene-1-carbonyl)benzoic acid
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Overview
Description
4-Methoxy-2-(naphthalene-1-carbonyl)benzoic acid is an organic compound that belongs to the class of aromatic carboxylic acids It is characterized by the presence of a methoxy group, a naphthalene ring, and a benzoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methoxy-2-(naphthalene-1-carbonyl)benzoic acid typically involves the following steps:
Naphthalene Derivative Preparation: The starting material, naphthalene, is first functionalized to introduce the methoxy group at the 4-position. This can be achieved through electrophilic aromatic substitution reactions.
Acylation: The functionalized naphthalene derivative undergoes Friedel-Crafts acylation to introduce the benzoic acid moiety. This reaction is typically carried out using an acyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3).
Oxidation: The final step involves the oxidation of the intermediate compound to form the desired this compound. Common oxidizing agents used in this step include potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity of the final product. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
4-Methoxy-2-(naphthalene-1-carbonyl)benzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol or other reduced forms.
Substitution: Electrophilic aromatic substitution reactions can introduce additional functional groups onto the aromatic rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Halogens (Cl2, Br2), nitrating agents (HNO3/H2SO4)
Major Products
Oxidation: Quinones, carboxylic acids
Reduction: Alcohols, hydrocarbons
Substitution: Halogenated, nitrated, or sulfonated derivatives
Scientific Research Applications
4-Methoxy-2-(naphthalene-1-carbonyl)benzoic acid has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 4-Methoxy-2-(naphthalene-1-carbonyl)benzoic acid involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile, participating in various substitution and addition reactions. Its aromatic structure allows for π-π interactions with other aromatic compounds, influencing its reactivity and binding properties.
Comparison with Similar Compounds
Similar Compounds
- 4-Methoxy-1-naphthoic acid
- 4-Methoxynaphthalene-1-carboxylic acid
- 4-Acetylbenzoic acid
Uniqueness
4-Methoxy-2-(naphthalene-1-carbonyl)benzoic acid is unique due to the presence of both a naphthalene ring and a benzoic acid moiety, which imparts distinct chemical and physical properties
Properties
CAS No. |
62064-28-2 |
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Molecular Formula |
C19H14O4 |
Molecular Weight |
306.3 g/mol |
IUPAC Name |
4-methoxy-2-(naphthalene-1-carbonyl)benzoic acid |
InChI |
InChI=1S/C19H14O4/c1-23-13-9-10-16(19(21)22)17(11-13)18(20)15-8-4-6-12-5-2-3-7-14(12)15/h2-11H,1H3,(H,21,22) |
InChI Key |
OVDLXDKBIICKJV-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1)C(=O)O)C(=O)C2=CC=CC3=CC=CC=C32 |
Origin of Product |
United States |
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